molecular formula C36H70O4Sn B1596698 Tin(II) stearate CAS No. 6994-59-8

Tin(II) stearate

Cat. No.: B1596698
CAS No.: 6994-59-8
M. Wt: 685.6 g/mol
InChI Key: CYCFYXLDTSNTGP-UHFFFAOYSA-L
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Description

Tin distearate, also known as stannous stearate, is a metal-organic compound with the chemical formula C₃₆H₇₀O₄Sn. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid. Tin distearate appears as a white, odorless, and waxy substance that is insoluble in water but soluble in organic solvents .

Scientific Research Applications

Tin distearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).

    Biology: Employed in the synthesis of biocompatible materials and as a component in certain pharmaceutical formulations.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used as a lubricant, release agent, and thickener in various industrial processes .

Safety and Hazards

Tin distearate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Tin compounds can enter your body from nearby hazardous waste sites by exposure to contaminated air, water, and soil .

Future Directions

Tin and its compounds, such as tin oxides and tin sulfides, have been widely used as functional materials in electronics, chemical engineering, energy storage, and bio-photonics . The future of tin-based compounds like tin distearate lies in further exploring their unique structures and properties for various applications .

Biochemical Analysis

Biochemical Properties

Tin distearate, pure: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with lipases, which are enzymes that catalyze the hydrolysis of fats . Tin distearate, pure, acts as a substrate for these enzymes, facilitating the breakdown of lipid molecules. Additionally, it can interact with proteins involved in lipid metabolism, influencing their activity and stability . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of tin distearate, pure on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, tin distearate, pure, can activate certain signaling pathways that regulate lipid metabolism, leading to changes in gene expression related to lipid synthesis and degradation . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in lipid processing, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, tin distearate, pure exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of lipases, enhancing their catalytic activity . This binding interaction is crucial for the hydrolysis of lipid molecules. Additionally, tin distearate, pure, can inhibit or activate other enzymes involved in lipid metabolism, depending on the cellular context . These molecular interactions lead to changes in gene expression, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tin distearate, pure change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that tin distearate, pure, remains stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to tin distearate, pure, in in vitro or in vivo studies has shown that it can cause alterations in cellular function, including changes in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tin distearate, pure vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve overall metabolic health . At high doses, tin distearate, pure, can exhibit toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

Tin distearate, pure: is involved in several metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes such as lipases and acyl-CoA synthetases, which play essential roles in the breakdown and synthesis of lipid molecules . These interactions influence the metabolic flux and levels of various metabolites within the cell, contributing to the overall metabolic balance .

Transport and Distribution

The transport and distribution of tin distearate, pure within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, tin distearate, pure, can bind to lipid-binding proteins, facilitating its transport to various cellular compartments . This distribution is crucial for its localization and accumulation within specific tissues, influencing its overall activity and function .

Subcellular Localization

Tin distearate, pure: exhibits specific subcellular localization patterns that affect its activity and function . It is primarily localized to lipid droplets and the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The targeting signals and post-translational modifications of tin distearate, pure, direct it to these compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin distearate can be synthesized through the reaction of tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of tin distearate and sodium chloride as a byproduct. The reaction can be represented as follows:

SnCl2+2C17H35COONaSn(C17H35COO)2+2NaCl\text{SnCl}_2 + 2\text{C}_{17}\text{H}_{35}\text{COONa} \rightarrow \text{Sn(C}_{17}\text{H}_{35}\text{COO)}_2 + 2\text{NaCl} SnCl2​+2C17​H35​COONa→Sn(C17​H35​COO)2​+2NaCl

Industrial Production Methods

Industrial production of tin distearate often involves the use of high-purity tin and stearic acid. The process may include steps such as zone refining of tin to achieve high purity, followed by the reaction with stearic acid under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

Tin distearate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tin(II) hydroxide and stearic acid.

    Oxidation: Can be oxidized to form tin(IV) compounds.

    Substitution: Reacts with strong acids or bases to form corresponding tin salts.

Common Reagents and Conditions

    Sodium hydroxide: Used in hydrolysis reactions.

    Hydrochloric acid: Used in substitution reactions to form tin(II) chloride.

    Oxygen: Involved in oxidation reactions.

Major Products Formed

    Tin(II) hydroxide: Formed during hydrolysis.

    Tin(II) chloride: Formed during substitution with hydrochloric acid.

    Tin(IV) compounds: Formed during oxidation

Comparison with Similar Compounds

Similar Compounds

    Zinc stearate: Another metallic soap used as a lubricant and release agent.

    Calcium stearate: Used as a stabilizer in plastics and as a waterproofing agent.

    Magnesium stearate: Commonly used as a flow agent in pharmaceutical tablets.

Uniqueness of Tin Distearate

Tin distearate is unique due to its specific interactions with fatty acids and its ability to form stable complexes. Its use as a catalyst and stabilizer in polymerization reactions sets it apart from other metallic soaps, making it particularly valuable in industrial applications .

Properties

IUPAC Name

octadecanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCFYXLDTSNTGP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220222
Record name Tin distearate, pure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-59-8
Record name Tin distearate, pure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin distearate, pure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin distearate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.515
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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